3-Bromo-5-phenylpyrazin-2(1H)-one is a heterocyclic organic compound characterized by a pyrazine ring substituted at the 3-position with a bromine atom and at the 5-position with a phenyl group. The molecular formula of this compound is C11H8BrN3O, and it features a lactam structure, which contributes to its chemical reactivity and potential biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical transformations.
These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in different contexts .
Research indicates that compounds related to 3-Bromo-5-phenylpyrazin-2(1H)-one exhibit various biological activities. Some studies have suggested potential applications in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors involved in disease processes. For instance, pyrazine derivatives have been investigated for their anti-inflammatory and anticancer properties, highlighting the importance of this compound class in drug discovery .
Several synthetic routes have been developed to produce 3-Bromo-5-phenylpyrazin-2(1H)-one:
These methods allow for efficient synthesis while maintaining high yields and purity levels.
3-Bromo-5-phenylpyrazin-2(1H)-one has potential applications in various fields:
The versatility of this compound makes it a valuable target for further research and application development.
Interaction studies involving 3-Bromo-5-phenylpyrazin-2(1H)-one focus on its binding affinity to biological targets. Preliminary data suggest that this compound may interact with enzymes or receptors linked to metabolic pathways, potentially leading to therapeutic effects. Understanding these interactions is crucial for assessing its viability as a drug candidate and optimizing its pharmacological profile .
Several compounds share structural similarities with 3-Bromo-5-phenylpyrazin-2(1H)-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Bromo-3-methylpyrazin-2(1H)-one | Methyl group at the 6-position | Exhibits different reactivity due to methyl substitution |
| 5-Chloro-3-(4-fluorophenyl)pyrazin-2(1H)-one | Chlorine at the 5-position | Enhanced electrophilicity compared to brominated analogs |
| 4-Bromoquinazolin-2(1H)-one | Quinazoline core instead of pyrazine | Potentially different biological activities |
| 5-Iodo-3-(4-methoxyphenyl)pyrazin-2(1H)-one | Iodine substitution at the 5-position | Increased reactivity due to iodine's larger atomic size |
The uniqueness of 3-Bromo-5-phenylpyrazin-2(1H)-one lies in its specific combination of substituents, which influences both its chemical behavior and biological interactions. This specificity may lead to distinct pharmacological profiles compared to its analogs, making it an interesting subject for further investigation .
Direct bromination of pyrazinone scaffolds represents a fundamental approach for introducing bromine functionality into these heterocyclic systems [2]. The electron-deficient nature of the pyrazinone ring system presents unique challenges for electrophilic aromatic substitution reactions, requiring careful selection of brominating agents and reaction conditions [3].
N-Bromosuccinimide-Mediated Bromination
N-Bromosuccinimide has emerged as the most versatile and widely employed brominating agent for pyrazinone scaffolds [2] [4]. The regioselectivity of bromination with N-Bromosuccinimide is highly dependent on the substitution pattern and the solvent system employed [4] [5]. In dimethylformamide solvent, N-Bromosuccinimide typically delivers regioselective bromination at the 3-position of pyrazinone rings, providing yields ranging from 60-85% [4]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the bromine atom preferentially attacking the most electron-rich position of the heterocycle [6].
The use of N-Bromosuccinimide in carbon tetrachloride with radical initiators such as azobisisobutyronitrile provides an alternative pathway that favors allylic and benzylic bromination over direct ring bromination [7] [6]. This approach is particularly valuable when selective functionalization of side chains is desired while preserving the integrity of the pyrazinone core [6].
Conventional Halogenation Methods
Direct bromination using molecular bromine in concentrated sulfuric acid has been demonstrated for pyridine derivatives and can be extended to pyrazinone systems [8]. This method requires harsh acidic conditions, typically involving 95% sulfuric acid at temperatures ranging from 130-140°C for 7-8 hours [8]. While effective, these conditions limit functional group tolerance and require careful handling protocols [8].
Electrochemical Bromination Approaches
Recent developments in electrochemical bromination offer environmentally benign alternatives for heterocycle functionalization [9]. Electrochemical bromine evolution using sodium bromide as the bromine source has shown promising results for aromatic compound bromination, achieving yields of 70-95% under ambient conditions [9]. The method utilizes vacancy-rich cobalt oxide electrodes to facilitate selective bromine evolution and subsequent aromatic substitution [9].
Table 1: Direct Bromination Strategies for Pyrazinone Scaffolds
| Method | Substrate Type | Conditions | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|
| N-Bromosuccinimide in dimethylformamide | Aromatic heterocycles | Dimethylformamide, room temperature to 80°C | 60-85 | Carbon-5 for pyrimidines, Carbon-3 for pyrazines |
| N-Bromosuccinimide in carbon tetrachloride | Allylic/Benzylic positions | Carbon tetrachloride, reflux with azobisisobutyronitrile | 40-70 | Allylic position selective |
| Direct Bromination with bromine/sulfuric acid | Pyridine derivatives | 95% sulfuric acid, 135°C, 7-8 hours | 55-75 | Carbon-3 position preferred |
| Electrochemical Bromination | Aromatic compounds | Sodium bromide electrolyte, ambient conditions | 70-95 | Para-position selective |
| Sodium Monobromoisocyanurate | Nucleosides/Heterocycles | Room temperature, aqueous conditions | 65-90 | Carbon-5 pyrimidines, Carbon-8 purines |
| Tosic Anhydride/Tetrabutylammonium bromide System | Fused azine N-oxides | Room temperature, mild conditions | 70-90 | Carbon-2 position highly selective |
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl-substituted pyrazinones, offering superior functional group tolerance and regioselectivity compared to traditional methods [10] [11]. These methodologies enable the efficient introduction of phenyl groups and other aromatic substituents at specific positions of the pyrazinone scaffold [12] [13].
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction represents the most extensively studied cross-coupling approach for pyrazinone arylation [10] [11]. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride have demonstrated excellent performance in coupling aryl boronic acids with halogenated pyrazinones [11] [12]. The reaction typically employs potassium carbonate or sodium carbonate as base in dimethoxyethane/water mixtures at temperatures of 80-110°C [11].
Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl protocol offers a unique base-free approach to pyrazinone arylation using copper(I) thiophene-2-carboxylate as a co-catalyst [10]. This method has proven particularly effective for thioether-substituted pyrazinones, delivering products in 70-90% yields under mild conditions [10]. The reaction proceeds through a palladium-catalyzed, copper-mediated mechanism that activates the carbon-sulfur bond for subsequent transmetalation with aryl boronic acids [10].
Microwave irradiation with simultaneous cooling at 35°C has dramatically improved the efficiency of Liebeskind-Srogl couplings, reducing reaction times while maintaining excellent yields and regioselectivity [10]. This protocol has been successfully applied to solid-phase synthesis strategies for library generation [10].
Alternative Cross-Coupling Methodologies
Stille coupling reactions using organotin reagents provide complementary reactivity patterns for pyrazinone functionalization [14]. While requiring higher temperatures (80-120°C) and longer reaction times, Stille couplings offer excellent functional group tolerance and can access coupling partners not readily available as boronic acid derivatives [14].
Sonogashira couplings enable the introduction of alkynyl substituents, which can be subsequently modified through various transformations [13]. The reaction employs palladium catalysts in combination with copper(I) iodide co-catalyst and amine bases [13].
Table 2: Palladium-Catalyzed Cross-Coupling Approaches for Aryl Substitution
| Coupling Type | Catalyst System | Temperature (°C) | Yield Range (%) | Microwave Enhancement |
|---|---|---|---|---|
| Suzuki-Miyaura | Tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 80-110 | 65-95 | Yes |
| Liebeskind-Srogl | Tetrakis(triphenylphosphine)palladium(0) + copper(I) thiophene-2-carboxylate | 35-65 | 70-90 | Yes |
| Stille Coupling | Tetrakis(triphenylphosphine)palladium(0) | 80-120 | 60-85 | Limited |
| Sonogashira | Dichlorobis(triphenylphosphine)palladium(II) + copper(I) iodide | 60-80 | 55-80 | Moderate |
| Buchwald-Hartwig | Tris(dibenzylideneacetone)dipalladium(0) + ligands | 80-120 | 70-90 | Yes |
| Direct Carbon-Hydrogen Arylation | Palladium(II) acetate | 100-140 | 50-75 | Effective |
The choice between solid-phase and solution-phase synthesis represents a critical decision in pyrazinone synthesis strategy, with each approach offering distinct advantages and limitations [15] [16] [17].
Solid-Phase Synthesis Methodologies
Solid-phase synthesis of pyrazinones has been pioneered using Wang amide resins as solid supports [15] [18]. The first solid-phase synthesis of the 2(1H)-pyrazinone scaffold employed resin-bound aldehydes that undergo Strecker reactions to form alpha-aminonitriles, followed by cyclization with oxalyl chloride [15] [18]. This approach enables the generation of libraries with diversity at the Carbon-6 position determined by the choice of starting aldehyde [15].
Microwave-enhanced transition metal-catalyzed reactions on solid support have facilitated the introduction of substituents at the Carbon-3 position [15]. The solid-phase approach offers significant advantages for parallel synthesis and library generation, with simplified purification procedures involving wash cycles rather than chromatographic separations [15] [18].
The optimization of solid-phase conditions has revealed that yields typically range from 60-80%, which are lower than corresponding solution-phase reactions [16] [17]. However, the ability to conduct multiple reactions simultaneously and the simplified workup procedures often compensate for the reduced individual yields [15].
Solution-Phase Synthesis Optimization
Solution-phase synthesis offers superior control over reaction conditions and typically delivers higher yields ranging from 70-95% [16] [17]. The homogeneous reaction environment facilitates better optimization of parameters such as temperature, solvent, and catalyst loading [17]. Atom economy is generally superior in solution-phase synthesis, requiring only 1.1-2 equivalents of coupling partners compared to 2-5 equivalents typically employed in solid-phase synthesis [16].
The scalability of solution-phase synthesis is excellent, readily accommodating gram to kilogram scale preparations [16]. However, individual purification by column chromatography represents a significant bottleneck for library generation efforts [16].
Comparative Analysis and Selection Criteria
The selection between solid-phase and solution-phase approaches depends on the specific synthetic objectives [15] [16]. For exploratory research requiring rapid access to diverse analogs, solid-phase synthesis offers clear advantages [15]. Conversely, for process development and scale-up applications, solution-phase methods provide superior efficiency and economic viability [16].
Recent developments have focused on hybrid approaches that combine the advantages of both methodologies [17]. These include catch-and-release strategies and polymer-supported reagents that facilitate purification while maintaining the benefits of homogeneous reaction conditions [17].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Optimization
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Yield Range (%) | 60-80 | 70-95 |
| Reaction Time | 12-24 hours | 2-12 hours |
| Purification | Simple wash cycles | Chromatography needed |
| Scalability | Moderate (milligram to gram) | Excellent (gram to kilogram) |
| Library Generation | Excellent | Limited by purification |
| Reagent Equivalents | 2-5 equivalents | 1.1-2 equivalents |
The regioselective functionalization of dihydropyrazinones presents significant synthetic challenges due to the unique electronic and steric properties of these heterocyclic systems [19] [20] [21]. Understanding and overcoming these challenges is essential for the efficient synthesis of specifically substituted derivatives [22] [23].
Electronic Effects and Substrate Reactivity
The electron-deficient nature of the pyrazinone ring system significantly influences the regioselectivity of electrophilic and nucleophilic substitution reactions [23]. The inherent reactivity patterns are dominated by the electronic distribution within the heterocycle, with certain positions showing enhanced reactivity due to electronic stabilization of intermediate species [23]. The presence of electron-withdrawing groups can modulate these intrinsic preferences, creating opportunities for selective functionalization at otherwise unreactive positions [23].
Radical-mediated functionalization studies have revealed that regioselectivity is primarily governed by three major factors: inherent reactivity of the parent heterocycle, reactivity induced by pi-conjugating electron-withdrawing functional groups, and the electronic properties of the incoming radical [23]. The relative importance of these factors follows a consistent hierarchy that can be manipulated through judicious choice of reaction conditions [23].
Steric Hindrance and Substitution Patterns
Steric effects play a crucial role in determining the outcome of functionalization reactions, particularly when adjacent positions are already substituted [19] [20]. The success rate for overcoming steric hindrance typically ranges from 40-70%, with selectivity ratios of 2:1 to 5:1 being commonly observed [23]. Strategic use of protecting groups and alternative synthetic sequences can improve these outcomes [20].
The regioselective synthesis of 1,2-dihydropyridines has demonstrated that substituents in the 4-position completely invert the selectivity to exclusively yield the 1,2-dihydropyridine isomer [24]. This finding highlights the profound impact that substitution patterns can have on reaction outcomes [24].
Tautomeric Equilibria and pH Effects
The lactam-lactim tautomeric equilibrium in pyrazinone systems significantly affects functionalization patterns [16] [20]. Careful pH control and appropriate choice of alkylating agents can achieve selectivity ratios greater than 10:1 in favor of the desired regioisomer [20]. N-alkylation strategies have proven particularly effective for controlling tautomeric preferences and enabling subsequent regioselective functionalization [16].
Protecting Group Strategies
The development of orthogonal protecting group strategies has been crucial for achieving high regioselectivity in dihydropyrazinone functionalization [16] [22]. The challenge of selective protection of N1 versus N4 positions has been addressed through careful optimization of protection timing and conditions, achieving selectivity ratios greater than 20:1 [22]. These strategies enable sequential functionalization approaches that build complexity in a controlled manner [16].
Catalyst Design and Ligand Effects
The selectivity of metal-catalyzed functionalization reactions can be significantly influenced by catalyst and ligand design [21] [25]. The identification of optimal ligand systems has enabled the achievement of selectivity ratios ranging from 4:1 to 12:1 in challenging transformations [25]. Recent advances in catalyst development have focused on addressing the competitive binding of multiple nitrogen atoms within the substrate [25].
Table 4: Regioselective Functionalization Challenges in Dihydropyrazinones
| Challenge Type | Specific Issue | Success Rate (%) | Selectivity Ratio |
|---|---|---|---|
| Electronic Effects | Electron-deficient ring | 60-80 | 3:1 to 8:1 |
| Steric Hindrance | Adjacent substitution | 40-70 | 2:1 to 5:1 |
| Tautomerism | Lactam-lactim equilibrium | 70-90 | >10:1 |
| Protecting Group Strategy | N1 vs N4 selectivity | 80-95 | >20:1 |
| Catalyst Selectivity | Competitive binding | 65-85 | 4:1 to 12:1 |
| Substrate Activation | Low nucleophilicity | 55-75 | 2:1 to 6:1 |
The crystallographic characterization of 3-Bromo-5-phenylpyrazin-2(1H)-one reveals fundamental structural parameters that define its three-dimensional architecture. X-ray diffraction studies of related pyrazinone derivatives demonstrate that these compounds typically crystallize in planar or near-planar conformations, with the pyrazinone ring adopting a characteristic geometry [1] [2].
The pyrazinone core exhibits typical aromatic bond lengths, with carbon-nitrogen distances ranging from 1.32 to 1.37 Å and carbon-carbon bonds measuring 1.38 to 1.42 Å [1] [3]. The carbonyl group at position 2 displays a characteristic C=O bond length of approximately 1.22-1.25 Å, consistent with amide carbonyl character [2]. The nitrogen atoms in the ring show distinct bonding patterns, with N1-C2 and N1-C6 bonds typically measuring 1.354-1.355 Å, while N4-C3 and N4-C5 bonds are shorter at 1.299-1.366 Å, reflecting the influence of protonation at the N1 position [1] [3].
The bromine substituent at position 3 introduces significant steric and electronic effects. The C-Br bond length typically measures 1.85-1.90 Å, and the bromine atom's electronegativity (Pauling scale: 2.96) induces electron withdrawal from the pyrazinone ring [4]. This electron-withdrawing effect polarizes the ring system and enhances electrophilic reactivity at positions 4 and 6.
The phenyl substituent at position 5 adopts a characteristic orientation relative to the pyrazinone plane. Crystallographic analysis of analogous structures reveals that the phenyl ring can adopt various conformations, with the dihedral angle between the pyrazinone and phenyl planes typically ranging from 20° to 60°, depending on crystal packing forces and intermolecular interactions [5] [6].
Table 1: Key Crystallographic Bond Lengths and Angles
| Bond Type | Bond Length (Å) | Reference Range |
|---|---|---|
| C-N (ring) | 1.32-1.37 | Aromatic N |
| C-C (ring) | 1.38-1.42 | Aromatic C |
| C=O | 1.22-1.25 | Amide carbonyl |
| C-Br | 1.85-1.90 | C-Br bond |
| C-Phenyl | 1.48-1.52 | Aryl-aryl |
| N-H | 0.98-1.02 | Amide N-H |
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns. The amide NH group at position 1 serves as a hydrogen bond donor, typically forming N-H···N or N-H···O hydrogen bonds with neighboring molecules [2] [3]. These interactions contribute to the stability of the crystal structure and influence the overall molecular packing arrangement.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-Bromo-5-phenylpyrazin-2(1H)-one through characteristic chemical shifts and coupling patterns across multiple nuclei [7] [8] [9].
The ¹H NMR spectrum of 3-Bromo-5-phenylpyrazin-2(1H)-one exhibits distinctive resonances that reflect the electronic environment of each proton. The proton at position 6 of the pyrazinone ring appears as a singlet in the range of 8.5-9.0 ppm, significantly deshielded due to the electron-deficient nature of the pyrazinone system [7] [8]. This chemical shift is characteristic of pyrazine-type nitrogen heterocycles, where the electronegative nitrogen atoms create a substantial deshielding effect.
The phenyl substituent protons appear in the aromatic region between 7.2-7.8 ppm, with the typical multipicity pattern expected for monosubstituted benzene derivatives. The ortho protons (positions 2' and 6' of the phenyl ring) typically appear at δ 7.5-7.6 ppm, while the meta and para protons appear at δ 7.3-7.4 ppm and δ 7.2-7.3 ppm, respectively .
The amide NH proton represents a critical diagnostic signal, appearing as a broad singlet in the range of 10-12 ppm. This signal is characteristically exchangeable with deuterium oxide (D₂O), confirming its identity as the tautomeric proton [7] [11]. The exact chemical shift position depends on solvent conditions and intermolecular hydrogen bonding interactions.
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon at position 2 appears as a characteristic downfield signal at approximately 155-165 ppm, consistent with amide carbonyl character [7] [9] [11]. This chemical shift reflects the partial double-bond character of the C-N bond and the electron-withdrawing effect of the adjacent nitrogen atoms.
The carbon bearing the bromine substituent (C-3) typically resonates at 120-140 ppm, with the exact position influenced by the electron-withdrawing effect of the bromine atom [8]. The remaining pyrazinone carbons (C-5 and C-6) appear in the range of 140-160 ppm, reflecting their aromatic character and the influence of the nitrogen atoms.
The phenyl carbon signals appear in the typical aromatic region (120-150 ppm), with the quaternary carbon attached to the pyrazinone ring typically appearing at the downfield end of this range due to its connection to the electron-deficient heterocycle [12].
¹⁵N NMR spectroscopy provides unique insights into the electronic structure and tautomeric behavior of pyrazinone derivatives [13] [9] [14]. The amide nitrogen (N-1) typically appears in the range of 160-260 ppm, characteristic of pyrrole-like nitrogen environments [15]. The exact chemical shift depends on the tautomeric state and hydrogen bonding interactions.
The pyrazine-like nitrogen (N-4) resonates in the range of 245-520 ppm, characteristic of pyridine-like nitrogen atoms in electron-deficient heterocycles [15] [14]. This significant deshielding reflects the sp² hybridization and the electron-deficient nature of this nitrogen center.
Table 2: NMR Chemical Shift Assignments
| Nucleus | Position/Type | Chemical Shift Range (ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | H-6 | 8.5-9.0 | - |
| ¹H | Phenyl H | 7.2-7.8 | J = 7-8 (ortho) |
| ¹H | NH | 10-12 | D₂O exchangeable |
| ¹³C | C-2 (carbonyl) | 155-165 | - |
| ¹³C | C-3 | 120-140 | - |
| ¹³C | C-5/C-6 | 140-160 | - |
| ¹³C | Aromatic C | 120-150 | - |
| ¹⁵N | N-1 (amide) | 160-260 | - |
| ¹⁵N | N-4 (pyrazine) | 245-520 | - |
Mass spectrometry of 3-Bromo-5-phenylpyrazin-2(1H)-one under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [16] [17] [18] [19].
The molecular ion peak appears with moderate intensity (10-50% relative intensity), reflecting the stability of the aromatic system while also showing the tendency for fragmentation characteristic of brominated aromatic compounds [18] [20]. The isotope pattern clearly displays the characteristic bromine isotope distribution (M and M+2 peaks in approximately 1:1 ratio), providing immediate confirmation of bromine presence.
The loss of bromine represents one of the most significant fragmentation pathways, producing an [M-Br]⁺ ion with relative intensity of 20-60% [18] [21]. This fragmentation reflects the relatively weak C-Br bond and the stability of the resulting aromatic radical cation. The exact mass difference of 79/81 amu confirms the bromine isotope pattern and provides definitive structural information.
Carbonyl loss produces an [M-CO]⁺ fragment with moderate intensity (15-40%), characteristic of amide-containing compounds [16] [19]. This fragmentation involves the elimination of carbon monoxide (28 amu) and reflects the partial stability of the resulting radical cation formed after CO loss.
The elimination of phenyl cyanide (PhCN, 103 amu) represents a more complex rearrangement process, producing an [M-PhCN]⁺ fragment with lower intensity (5-25%) [17] [21]. This fragmentation involves the concurrent loss of the phenyl substituent and formation of a nitrile group, indicating significant molecular rearrangement during the ionization process.
The formation of the benzoyl cation ([PhCO]⁺, m/z 105) represents one of the most intense peaks in the spectrum (40-80% relative intensity) [17] [18]. This fragment arises from rearrangement processes that transfer the carbonyl oxygen to the phenyl group, forming the stable benzoyl cation structure.
The pyrazine molecular ion ([C₄H₄N₂]⁺, m/z 80) appears with significant intensity (30-70%), resulting from the elimination of substituents and retention of the core pyrazinone ring system [22] [16]. This fragment provides confirmation of the heterocyclic core structure.
Table 3: Mass Spectral Fragmentation Patterns
| Fragment Ion | Expected m/z | Fragmentation Pathway | Relative Intensity |
|---|---|---|---|
| [M]⁺ | Variable | Molecular ion | 10-50% |
| [M-Br]⁺ | M-79/81 | Br loss | 20-60% |
| [M-CO]⁺ | M-28 | Carbonyl loss | 15-40% |
| [M-PhCN]⁺ | M-103 | Phenyl cyanide loss | 5-25% |
| [PhCO]⁺ | 105 | Benzoyl cation | 40-80% |
| [Pyrazine]⁺ | 80 | Pyrazine ring | 30-70% |
The fragmentation patterns reflect the electronic structure and bonding characteristics of 3-Bromo-5-phenylpyrazin-2(1H)-one [23] [19]. The preferential loss of bromine over other substituents indicates the relative weakness of the C-Br bond compared to C-C and C-N bonds in the aromatic system. The formation of the benzoyl cation suggests significant rearrangement processes involving migration of the carbonyl oxygen to the phenyl ring.
The observation of the pyrazine molecular ion confirms the inherent stability of the nitrogen-containing heterocyclic core, even under high-energy ionization conditions [24] [21]. This stability reflects the aromatic character of the pyrazinone system and the delocalization of electron density across the ring.
Density functional theory calculations provide detailed insights into the tautomeric behavior and electronic structure of 3-Bromo-5-phenylpyrazin-2(1H)-one [25] [26] [27] [28]. Computational studies using hybrid functionals such as B3LYP with extended basis sets reveal the relative stabilities and interconversion pathways between different tautomeric forms.